2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound “2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” features a 2,3-dihydropyridazin-3-one core substituted with a 1H-1,2,4-triazol-1-yl group at position 6 and a [1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl moiety at position 2. The piperidine linker may contribute to conformational rigidity, optimizing target binding.
Properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8O/c17-13-7-18-9-20-16(13)23-5-3-12(4-6-23)8-24-15(26)2-1-14(22-24)25-11-19-10-21-25/h1-2,7,9-12H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHYSYGUFSFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₅O |
| Molecular Weight | 375.41 g/mol |
| CAS Number | 2415526-75-7 |
| Solubility | Soluble in DMSO |
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives, including those similar to our compound. The 1,2,4-triazole moiety has been linked to significant antifungal activity against various strains of fungi. For instance, a study indicated that triazole derivatives exhibited a broad spectrum of antifungal activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL against Candida species .
Anticancer Properties
Compounds containing piperidine and pyrimidine structures have been evaluated for their anticancer activities. Research involving related compounds showed promising results in inhibiting cell proliferation in cancer cell lines. For example, derivatives with similar structural motifs demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies have shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and other conditions. The synthesized compounds were evaluated for their AChE inhibition with IC₅₀ values reported between 1.13 and 6.28 µM .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications on the piperidine and triazole rings significantly influence biological activity. For example:
- Pyrimidine Substituents : The presence of fluorine in the pyrimidine ring enhances lipophilicity and biological activity.
- Triazole Ring : Variations in substituents on the triazole ring can lead to increased antifungal potency.
This suggests that fine-tuning these substituents could optimize the biological efficacy of our target compound.
Study 1: Antifungal Evaluation
A recent investigation assessed a series of triazole derivatives for their antifungal properties against clinical isolates of Candida albicans. The study found that certain modifications led to enhanced activity, with some compounds showing MIC values lower than standard antifungal agents like fluconazole .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of piperidine-containing compounds against breast cancer cell lines. The results indicated that specific structural features contributed to significant cytotoxicity, with some compounds exhibiting IC₅₀ values below 5 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related molecules with shared pharmacophores or heterocyclic systems. Below is a comparative analysis based on structural analogs identified in literature and commercial databases.
Table 1: Structural Comparison of Key Compounds
Key Findings
Core Structure Variations: The target compound’s 2,3-dihydropyridazin-3-one core is distinct from pyrido-pyrimidinone (e.g., ) and pyridazin-3(2H)-one (e.g., ). The partial saturation in dihydropyridazinone may enhance conformational stability compared to fully aromatic analogs.
Fluorinated Substituents :
- The 5-fluoropyrimidine group in the target compound contrasts with the 6-fluorobenzisoxazole in and the 4-fluorophenyl group in . Fluorine’s position and electronic effects (e.g., σ-hole interactions) could modulate target binding or metabolic resistance.
Heterocyclic Diversity: The 1,2,4-triazole in the target compound differs from oxadiazole () and benzisoxazole ().
Linker and Pharmacophore Arrangement :
- The piperidine-methyl linker in the target compound provides rigidity compared to ethyl or benzoyl linkers in . This may reduce entropic penalties during receptor binding.
Potential Therapeutic Implications: Fluoropyrimidine-triazole hybrids (target compound) are rare in commercial databases (e.g., ), suggesting novelty in kinase or protease inhibition. By contrast, benzisoxazole-piperidine derivatives () are more common in antipsychotic agents.
Hypothetical Advantages of the Target Compound
- Bioavailability: The triazole and fluoropyrimidine groups may synergistically enhance solubility and blood-brain barrier penetration compared to non-fluorinated analogs ().
- Target Selectivity: The combination of dihydropyridazinone and triazole could favor binding to ATP pockets in kinases over off-target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
